molecular formula C11H6BrClO2 B13700736 6-Bromo-2-naphthyl Chloroformate

6-Bromo-2-naphthyl Chloroformate

Cat. No.: B13700736
M. Wt: 285.52 g/mol
InChI Key: JZFOXVDBDNQXHA-UHFFFAOYSA-N
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Description

6-Bromo-2-naphthyl Chloroformate is an organic compound that belongs to the class of chloroformates It is characterized by the presence of a bromine atom at the 6th position of the naphthalene ring and a chloroformate group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-naphthyl Chloroformate typically involves the reaction of 6-Bromo-2-naphthol with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the chloroformate ester.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-naphthyl Chloroformate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroformate group can be substituted by nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.

    Hydrolysis: In the presence of water, the chloroformate group hydrolyzes to form 6-Bromo-2-naphthol and carbon dioxide.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Catalysts: Palladium catalysts for coupling reactions

    Solvents: Organic solvents like dichloromethane, toluene

Major Products Formed:

    Carbamates: Formed by reaction with amines

    Carbonates: Formed by reaction with alcohols

    Biaryl Compounds: Formed through coupling reactions

Scientific Research Applications

6-Bromo-2-naphthyl Chloroformate has diverse applications in scientific research:

    Biology: Employed in the synthesis of biologically active molecules and enzyme inhibitors.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2-naphthyl Chloroformate involves the reactivity of the chloroformate group. It acts as an electrophile, reacting with nucleophiles to form various derivatives. The bromine atom at the 6th position of the naphthalene ring can also participate in electrophilic aromatic substitution reactions, further expanding its reactivity profile.

Comparison with Similar Compounds

    6-Bromo-2-naphthol: Shares the same naphthalene core with a bromine substituent but lacks the chloroformate group.

    2-Naphthyl Chloroformate: Contains the chloroformate group but lacks the bromine substituent.

Uniqueness: 6-Bromo-2-naphthyl Chloroformate is unique due to the presence of both the bromine atom and the chloroformate group, which imparts distinct reactivity and versatility in chemical transformations.

Properties

Molecular Formula

C11H6BrClO2

Molecular Weight

285.52 g/mol

IUPAC Name

(6-bromonaphthalen-2-yl) carbonochloridate

InChI

InChI=1S/C11H6BrClO2/c12-9-3-1-8-6-10(15-11(13)14)4-2-7(8)5-9/h1-6H

InChI Key

JZFOXVDBDNQXHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1OC(=O)Cl

Origin of Product

United States

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